1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine
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Overview
Description
1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-ethoxyethoxy)-2-fluorophenyl]piperazine typically involves the reaction of 4-(2-ethoxyethoxy)-2-fluoroaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted piperazine derivatives .
Scientific Research Applications
1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-(2-ethoxyethoxy)-2-fluorophenyl]piperazine involves its interaction with specific molecular targets in the body. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A structurally similar compound with a fluorophenyl group but lacking the ethoxyethoxy substituent.
1-[4-(2-ethoxyethoxy)-2,6-difluorophenyl]piperazine: Another similar compound with an additional fluorine atom on the phenyl ring
Uniqueness
1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine is unique due to the presence of both the ethoxyethoxy and fluorophenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its solubility, stability, and interaction with biological targets compared to other piperazine derivatives .
Properties
Molecular Formula |
C14H21FN2O2 |
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Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-[4-(2-ethoxyethoxy)-2-fluorophenyl]piperazine |
InChI |
InChI=1S/C14H21FN2O2/c1-2-18-9-10-19-12-3-4-14(13(15)11-12)17-7-5-16-6-8-17/h3-4,11,16H,2,5-10H2,1H3 |
InChI Key |
WZDXKLBKPWHVEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC(=C(C=C1)N2CCNCC2)F |
Origin of Product |
United States |
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